Co 101244: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation
Co 101244: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and highly selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pronounced selectivity for the GluN2B subunit. This technical guide provides an in-depth overview of the discovery, synthesis, and comprehensive biological evaluation of Co 101244. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative pharmacological data, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry who are interested in the therapeutic potential and scientific application of GluN2B-selective NMDA receptor antagonists.
Discovery and Rationale
Co 101244 was developed as part of a research program aimed at identifying novel NMDA receptor antagonists with improved therapeutic profiles over existing non-selective blockers. The rationale was to target the GluN2B subunit specifically, as it is predominantly expressed in the forebrain and has been implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. By selectively antagonizing GluN2B-containing receptors, it was hypothesized that the neuroprotective effects could be achieved while minimizing the adverse side effects associated with non-selective NMDA receptor blockade, such as psychotomimetic effects.
The discovery of Co 101244 originated from a structure-based search and optimization of a lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine. Through systematic chemical modifications, researchers aimed to enhance potency for the GluN1/2B receptor, improve central nervous system bioavailability, and reduce off-target effects, particularly at α1-adrenergic receptors and potassium channels. The introduction of a hydroxyl group at the C-4 position of the piperidine (B6355638) ring and a p-methyl group on the benzyl (B1604629) ring culminated in the identification of Co 101244 as a compound with an optimal pharmacological profile.[1]
Chemical Synthesis
The synthesis of Co 101244 (4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine) is a multi-step process that can be accomplished through various synthetic routes. The following protocol is a detailed description based on the methodologies reported in the scientific literature.
Experimental Protocol: Synthesis of Co 101244
Materials and Reagents:
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4-Piperidinone monohydrate hydrochloride
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4-Methylbenzyl chloride
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1,2-Dichloroethane
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Sodium bicarbonate
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Magnesium sulfate
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2-(4-Hydroxyphenoxy)ethyl bromide
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Potassium carbonate
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexanes
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Silica (B1680970) gel for column chromatography
Step 1: Synthesis of 4-(4-Methylbenzyl)piperidin-4-ol
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To a solution of 4-piperidinone monohydrate hydrochloride in 1,2-dichloroethane, add 4-methylbenzyl chloride.
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Slowly add sodium triacetoxyborohydride to the mixture at room temperature and stir for 12-18 hours.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 4-(4-methylbenzyl)piperidin-4-ol.
Step 2: Synthesis of 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244)
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Dissolve 4-(4-methylbenzyl)piperidin-4-ol in anhydrous N,N-dimethylformamide (DMF).
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Add 2-(4-hydroxyphenoxy)ethyl bromide and potassium carbonate to the solution.
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Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate.
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Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purify the resulting residue by silica gel column chromatography (eluent: methanol/dichloromethane gradient) to afford Co 101244.
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The free base can be converted to the hydrochloride salt by treatment with HCl in ether.
Biological Evaluation
Co 101244 has been extensively characterized through a variety of in vitro and in vivo assays to determine its potency, selectivity, and pharmacological effects.
In Vitro Pharmacological Profile
Table 1: In Vitro Activity of Co 101244
| Assay Type | Receptor/Channel | Species | IC50 / Ki | Reference |
| Electrophysiology | GluN1A/GluN2B NMDA Receptors | Rat | 0.043 µM (IC50) | [2][3][4] |
| Electrophysiology | GluN1A/GluN2A NMDA Receptors | Rat | > 100 µM (IC50) | [2][3][4] |
| Electrophysiology | GluN1A/GluN2C NMDA Receptors | Rat | > 100 µM (IC50) | [2][3][4] |
| [3H]dizocilpine Binding | NMDA Receptor (High Affinity) | Rat | 0.002 µM (IC50) | [2] |
| [3H]dizocilpine Binding | NMDA Receptor (Low Affinity) | Rat | 97 µM (IC50) | [2] |
| Neuroprotection (Glutamate-induced toxicity) | - | - | 0.68 µM (IC50) | [2] |
| Neuroprotection (Oxygen/Glucose Deprivation) | - | - | 0.06 µM (IC50) | [2] |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the methodology for assessing the activity of Co 101244 on different NMDA receptor subtypes expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
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Harvest oocytes from anesthetized female Xenopus laevis.
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Treat the oocytes with collagenase to defolliculate.
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Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1A and GluN2A, GluN2B, or GluN2C).
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Incubate the injected oocytes for 2-5 days at 16-18 °C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
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Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
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Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.
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Clamp the oocyte membrane potential at a holding potential of -70 mV.
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Apply the NMDA receptor agonists (glutamate and glycine) to elicit an inward current.
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To determine the inhibitory effect of Co 101244, pre-apply the compound for a defined period before co-application with the agonists.
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Record the current responses using a suitable amplifier and data acquisition system. The inhibition is measured as the reduction in the peak current amplitude elicited by the agonists.
In Vivo Pharmacological Profile
Table 2: In Vivo Activity of Co 101244
| Animal Model | Effect | Species | ED50 / Dose | Reference |
| Maximal Electroshock (MES) | Anticonvulsant | Mouse | 0.7 mg/kg i.v. | [1] |
| Sound-induced Seizures | Anticonvulsant | Mouse (DBA/2) | 4.5 mg/kg i.p. | [2] |
| NMDA-induced Seizures | Anticonvulsant | - | 2.31 mg/kg i.v. | [2] |
| Permanent Focal Ischemia | Neuroprotection | Rat | 39% protection at 450 ng/ml plasma concentration | [2] |
| Levodopa-induced Dyskinesia | Antidyskinetic | Monkey | 67-71% reduction at 0.1-1 mg/kg s.c. | [5] |
Experimental Protocol: Permanent Focal Ischemia Model in Rats
This protocol outlines a general procedure to evaluate the neuroprotective effects of Co 101244 in a rat model of stroke.
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Anesthetize adult male rats (e.g., with isoflurane).
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Perform a middle cerebral artery occlusion (MCAO) by inserting a filament into the internal carotid artery to block the origin of the MCA.
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Administer Co 101244 or vehicle at a predetermined time point (e.g., before or after the onset of ischemia) via the desired route (e.g., intravenous or intraperitoneal).
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Monitor physiological parameters (e.g., body temperature, blood pressure) throughout the procedure.
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After a defined period of occlusion (e.g., 24 hours), euthanize the animals and remove the brains.
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Section the brains and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
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Quantify the infarct volume using image analysis software and compare the results between the Co 101244-treated and vehicle-treated groups to determine the extent of neuroprotection.
Mechanism of Action and Signaling Pathways
Co 101244 exerts its effects by binding to a modulatory site on the GluN2B subunit of the NMDA receptor, distinct from the glutamate (B1630785) and glycine (B1666218) binding sites. This allosteric modulation prevents the ion channel from opening in response to agonist binding, thereby reducing the influx of Ca²⁺ into the neuron. The overactivation of NMDA receptors and subsequent excessive Ca²⁺ entry is a key event in the excitotoxic cascade leading to neuronal cell death in various neurological insults. By selectively blocking GluN2B-containing receptors, Co 101244 can mitigate this excitotoxicity.
Caption: Mechanism of action of Co 101244 at the NMDA receptor.
Experimental Workflows
The discovery and development of Co 101244 followed a logical progression from chemical synthesis to in vitro and in vivo evaluation.
Caption: Workflow for the discovery and evaluation of Co 101244.
Conclusion
Co 101244 is a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in physiological and pathological processes. Its high potency and selectivity make it a superior research compound compared to non-selective NMDA receptor antagonists. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research into the therapeutic potential of Co 101244 and other GluN2B-selective antagonists for the treatment of a range of neurological disorders. The comprehensive quantitative data presented herein serves as a benchmark for future studies in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
